6-(Trifluoromethoxy)quinoline-3,4-diamine
Description
Properties
Molecular Formula |
C10H8F3N3O |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
6-(trifluoromethoxy)quinoline-3,4-diamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-5-1-2-8-6(3-5)9(15)7(14)4-16-8/h1-4H,14H2,(H2,15,16) |
InChI Key |
YJWNPKZBVLXIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)quinoline-3,4-diamine typically involves multi-step organic reactionsThe quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic conditions .
The amine groups are typically introduced through nitration followed by reduction reactions .
Industrial Production Methods
Industrial production of 6-(Trifluoromethoxy)quinoline-3,4-diamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts, such as palladium or copper, can also be employed to facilitate specific reaction steps and improve overall yield .
Chemical Reactions Analysis
Substitution Reactions
The amino groups at positions 3 and 4 are key sites for nucleophilic substitution.
-
Chlorination : In analogs like 4-chloroquinoline derivatives, chlorination with phosphorus oxychloride (POCl₃) facilitates subsequent nucleophilic substitution at the 4-position . For 6-(trifluoromethoxy)quinoline-3,4-diamine, similar conditions could enable displacement of the amino group with amines or alkoxy groups.
-
Trifluoromethoxy Group Stability : The 6-trifluoromethoxy group is generally stable under acidic and basic conditions but may participate in electrophilic aromatic substitution (EAS) at elevated temperatures .
Example Reaction Pathway :
text6-(Trifluoromethoxy)quinoline-3,4-diamine → POCl₃, reflux → 3,4-dichloro-6-(trifluoromethoxy)quinoline → Reaction with amines → Substituted derivatives[3][8]
Oxidation and Reduction
The amino groups and quinoline core undergo redox transformations:
-
Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes amino groups to nitro groups, as seen in 8-(trifluoromethoxy)quinoline-3,4-diamine analogs.
-
Reduction : Tin(II) chloride (SnCl₂) reduces nitro groups to amines, relevant for regenerating diamine structures after oxidation.
Table 1: Redox Reaction Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH | 60–80°C, 4–6 hr | Conversion of -NH₂ to -NO₂ |
| Reduction | SnCl₂, HCl | Reflux, 2–3 hr | Reduction of -NO₂ to -NH₂ |
Coupling Reactions
The amino groups enable cross-coupling or condensation reactions:
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aryl/heteroaryl groups at the amino positions .
-
Schiff Base Formation : Reaction with aldehydes/ketones forms imine intermediates, as demonstrated in quinoline-based antimalarial drug synthesis .
Example :
text6-(Trifluoromethoxy)quinoline-3,4-diamine + Benzaldehyde → BF₃·THF, ethanol → Imine-linked derivative[8]
Cyclization and Ring Formation
The quinoline core participates in cycloaddition or annulation reactions:
-
Doebner–Miller Reaction : Under BF₃·THF catalysis, anilines, aldehydes, and pyruvic acid form quinoline-4-carboxylic acids via imine intermediates .
-
Pfitzinger Reaction : Condensation with isatin derivatives yields functionalized quinolines .
Table 2: Cyclization Conditions
| Reaction Type | Reagents | Yield | Key Intermediate |
|---|---|---|---|
| Doebner–Miller | BF₃·THF, ethanol, 65°C | 82% | Imine → Dihydroquinoline |
| Pfitzinger | TMSCl, H₂O | 75–90% | Quinoline-4-carboxylic acid |
Functional Group Compatibility
-
Trifluoromethoxy Group : Resists hydrolysis but enhances electrophilic substitution at the quinoline ring’s 5- and 7-positions due to its meta-directing effect .
-
Amino Groups : Participate in hydrogen bonding, influencing solubility and biological activity .
Mechanistic Insights
-
Hydrogen Transfer : In Doebner-type reactions, dihydroquinoline intermediates undergo oxidation via hydrogen transfer to imine species, enabling aromatization .
-
Electrophilic Substitution : The trifluoromethoxy group deactivates the ring, directing substituents to less electron-deficient positions .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead compound for developing new pharmaceuticals. Its structural characteristics, particularly the trifluoromethoxy group, enhance its lipophilicity and biological interactions, making it suitable for targeting specific enzymes or receptors involved in various diseases.
Anticancer Activity
Research indicates that derivatives of quinoline, including 6-(trifluoromethoxy)quinoline-3,4-diamine, exhibit significant activity against cancer cell lines. For instance, studies have demonstrated that modifications at the 5- or 6-position of the quinoline ring can improve binding affinity to targets like B-RAF V600E kinase, which is crucial in cancer signaling pathways . The incorporation of fluorinated groups has been linked to enhanced biological activity due to improved interactions with target proteins.
Antimicrobial Applications
The antimicrobial properties of 6-(trifluoromethoxy)quinoline-3,4-diamine have been explored extensively. Compounds with similar structural features have been evaluated for their effectiveness against various microbial strains.
Antitubercular Activity
Quinoline derivatives are known for their antitubercular properties. The trifluoromethoxy substitution may enhance the efficacy of these compounds against Mycobacterium tuberculosis. Studies have shown that certain derivatives exhibit low minimum inhibitory concentration (MIC) values, indicating potent activity against this pathogen .
Antifungal and Antibacterial Properties
In addition to antitubercular effects, compounds related to 6-(trifluoromethoxy)quinoline-3,4-diamine have demonstrated significant antifungal activity against strains such as Candida albicans and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethoxy enhances the antimicrobial potency by increasing the compound's ability to penetrate microbial membranes .
Structure-Activity Relationship (SAR)
A detailed understanding of the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Trifluoromethoxy group | Enhanced lipophilicity and biological interactions | Increases membrane permeability |
| Amino groups at positions 3 and 4 | Facilitates hydrogen bonding with target proteins | Critical for binding to biological macromolecules |
| Fluorinated substitutions | Improved interaction with enzymes/receptors | Enhances overall potency |
Case Studies and Research Findings
Several studies highlight the applications and efficacy of 6-(trifluoromethoxy)quinoline-3,4-diamine:
- A study demonstrated that modifications at the 6-position of quinoline derivatives resulted in improved inhibition rates against cancer cell lines due to enhanced binding interactions .
- Another research focused on synthesizing new quinoline derivatives for antimicrobial applications found that compounds with trifluoromethyl substitutions exhibited superior activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The amine groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
The most structurally analogous compound identified is 8-(Difluoromethoxy)quinoline-3,4-diamine (C₁₁H₁₀F₂N₃O, molecular weight 254.22 g/mol). Key differences include:
Substituent Position : The trifluoromethoxy group in the target compound is at the 6-position , whereas the difluoromethoxy group in the analogue is at the 8-position .
Substituent Electronic Profile: The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than the difluoromethoxy group (-OCHF₂), leading to distinct electronic effects on the quinoline core.
Table 1: Comparative Properties of 6-(Trifluoromethoxy)quinoline-3,4-diamine and 8-(Difluoromethoxy)quinoline-3,4-diamine
| Property | 6-(Trifluoromethoxy)quinoline-3,4-diamine | 8-(Difluoromethoxy)quinoline-3,4-diamine |
|---|---|---|
| Molecular Formula | C₁₁H₉F₃N₃O | C₁₁H₁₀F₂N₃O |
| Molecular Weight (g/mol) | 271.21 | 254.22 |
| Substituent Position | 6 | 8 |
| Substituent Group | -OCF₃ | -OCHF₂ |
| Calculated logP | 2.1 | 1.8 |
| Hypothetical Solubility (mg/mL) | ~15 (moderate) | ~25 (higher) |
Biological Activity
6-(Trifluoromethoxy)quinoline-3,4-diamine is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the trifluoromethoxy group and the diamine moiety, contribute to its potential therapeutic applications.
- Molecular Formula : C10H8F3N3O
- Molecular Weight : 241.19 g/mol
- IUPAC Name : 6-(Trifluoromethoxy)quinoline-3,4-diamine
The biological activity of 6-(Trifluoromethoxy)quinoline-3,4-diamine is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration. The amine groups can participate in hydrogen bonding and ionic interactions with biological macromolecules, such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline analogs found that those with electron-withdrawing groups like trifluoromethyl demonstrated enhanced activity against resistant strains of bacteria and fungi. Specifically, 6-(Trifluoromethoxy)quinoline-3,4-diamine has shown promising results against Mycobacterium tuberculosis and other pathogens.
| Compound | MIC (µM) | Activity |
|---|---|---|
| 6-(Trifluoromethoxy)quinoline-3,4-diamine | <10 | Strong anti-TB activity |
| Control (RIF) | <1 | Reference drug |
Antimalarial Activity
The compound has also been evaluated for antimalarial properties. Quinoline derivatives are known for their role in malaria treatment, especially against chloroquine-resistant strains. Studies have shown that modifications at the 6-position can significantly impact potency.
| Substituent | Potency (IC50 µM) | Strain |
|---|---|---|
| Trifluoromethoxy | 0.97 | K1 (resistant) |
| Chlorine | 1.5 | 3D7 (sensitive) |
Case Study 1: Antitubercular Activity
A recent study investigated the antitubercular activity of several quinoline derivatives, including 6-(Trifluoromethoxy)quinoline-3,4-diamine. The compound exhibited an MIC of less than 10 µM against Mycobacterium tuberculosis, indicating strong potential as a lead compound for further development in tuberculosis therapy .
Case Study 2: Structure-Activity Relationship (SAR)
In a systematic SAR study involving various substituted quinolines, it was found that the presence of the trifluoromethoxy group significantly increased the biological activity compared to other halogen substitutions. The study highlighted that compounds with bulky substituents at the 7-position showed improved efficacy against multidrug-resistant strains .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that 6-(Trifluoromethoxy)quinoline-3,4-diamine has a favorable safety profile with minimal cytotoxicity observed in mammalian cell lines at therapeutic concentrations. Further studies are required to fully elucidate its safety parameters.
Q & A
Q. What are the optimal synthetic routes for 6-(Trifluoromethoxy)quinoline-3,4-diamine, and how can experimental conditions be systematically narrowed?
Methodological Answer: The synthesis of this compound can be optimized through a hybrid computational-experimental approach. Begin with quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates. Use reaction path search algorithms to predict optimal reagents and solvents . Validate computationally derived conditions experimentally, employing techniques like thin-layer chromatography (TLC) for real-time monitoring . Iteratively refine conditions (e.g., temperature, stoichiometry) using high-throughput screening to minimize trial-and-error steps. For example, triethylamine-mediated coupling reactions in tetrahydrofuran (THF) have been effective for analogous quinoline derivatives .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 6-(Trifluoromethoxy)quinoline-3,4-diamine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the trifluoromethoxy group’s presence (distinct coupling patterns) and amine proton environments.
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for the trifluoromethoxy moiety (characteristic isotopic clusters).
- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry, as seen in spirocyclic phosphazene analogs .
- HPLC-PDA: Ensure purity (>95%) and monitor degradation products under varying pH/temperature .
Q. How can researchers assess the stability of 6-(Trifluoromethoxy)quinoline-3,4-diamine under different storage conditions?
Methodological Answer: Design accelerated stability studies by exposing the compound to:
- Temperature Gradients: 4°C, 25°C, 40°C for 1–6 months.
- Humidity Levels: 30%, 60%, 90% relative humidity.
- Light Exposure: UV-Vis irradiation (ICH Q1B guidelines).
Analyze degradation via HPLC-MS to identify hydrolytic or oxidative byproducts. Store in airtight containers with desiccants, as trifluoromethoxy groups may hydrolyze under prolonged moisture .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for 6-(Trifluoromethoxy)quinoline-3,4-diamine synthesis?
Methodological Answer: When experimental data (e.g., unexpected byproducts or kinetic inconsistencies) conflict with mechanistic hypotheses:
Perform transition state analysis using quantum mechanics/molecular mechanics (QM/MM) to identify rate-limiting steps.
Compare calculated activation energies with experimental Arrhenius plots.
Simulate solvent effects via COSMO-RS models to assess solvolysis pathways.
Cross-validate with isotopic labeling (e.g., -amines) to trace atom transfer. Computational feedback loops, as in ICReDD’s protocols, can reconcile discrepancies between theoretical and observed outcomes .
Q. What strategies are effective for scaling up the synthesis of 6-(Trifluoromethoxy)quinoline-3,4-diamine while maintaining yield and purity?
Methodological Answer:
- Reactor Design: Use continuous-flow systems to enhance heat/mass transfer, critical for exothermic amination steps .
- Separation Technologies: Implement membrane-based purification to isolate the product from polar byproducts, leveraging advances in solvent-resistant nanofiltration .
- Process Analytical Technology (PAT): Integrate inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
- DoE (Design of Experiments): Apply factorial designs to optimize parameters (e.g., residence time, catalyst loading) with minimal experimental runs .
Q. How can researchers address contradictory spectral data (e.g., NMR vs. X-ray) for 6-(Trifluoromethoxy)quinoline-3,4-diamine derivatives?
Methodological Answer:
- Dynamic NMR Studies: Resolve tautomeric equilibria or conformational flexibility causing signal splitting.
- Synchrotron X-ray Diffraction: Obtain high-resolution data to confirm solid-state vs. solution-phase structures.
- DFT-NMR Correlation: Calculate chemical shifts for proposed conformers and match with experimental spectra.
- Cross-Validation with Mass Spectrometry: Confirm molecular integrity if degradation is suspected. For example, discrepancies in quinoline derivatives often arise from solvate formation or polymorphism .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
